2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
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Description
2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis and Kinase Inhibition
One study delves into the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting the intricate steps involved in obtaining enantiomerically pure compounds. This research underscores the compound's relevance in the development of kinase inhibitors, a class of drugs that can modulate kinase activity, crucial in various signaling pathways within cells (Zecheng Chen et al., 2010).
Photoadducts and Synthetic Methodologies
Another research focuses on the photoadducts of certain pyrones with chloroethylenes, leading to novel cycloadducts. This study is pivotal for understanding the photoreactivity of complex molecules and their potential applications in synthetic organic chemistry (T. Shimo et al., 1987).
Precursors for Highly Substituted Azabicyclo[3.2.1]octanes
Research by Antonio Rumbo et al. (1996) presents a methodology for transforming 3-hydroxy-4-pyridones into highly substituted azabicyclo[3.2.1]octane moieties, offering a versatile approach for the synthesis of tropane alkaloids. This highlights the compound's utility in generating structurally complex and biologically relevant molecules (Antonio Rumbo et al., 1996).
Synthesis of Bicyclic and Bridged Heterocyclic Compounds
A study on the utilization of N-acyl compounds for synthesizing tricyclic and bridged heterocyclic compounds demonstrates the compound's role in creating complex molecular architectures. This work contributes to the field of heterocyclic chemistry, offering insights into the synthesis of novel structures with potential applications in pharmaceuticals and materials science (M. Waly & F. Z. el-Ablack, 2015).
Estrogen Receptor Binding and Photophysical Properties
The investigation into the synthesis, estrogen receptor binding affinity, and photophysical properties of 2-pyridin-2-yl-1H-indole derivatives by K. Kasiotis and S. Haroutounian (2006) showcases the compound's relevance in medicinal chemistry. This study sheds light on the compound's potential for developing new therapeutics, emphasizing its role in binding to estrogen receptors and its unique photophysical characteristics (K. Kasiotis & S. Haroutounian, 2006).
Properties
IUPAC Name |
2-indol-1-yl-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(15-24-11-9-16-4-1-2-6-21(16)24)25-17-7-8-18(25)13-20(12-17)27-19-5-3-10-23-14-19/h1-6,9-11,14,17-18,20H,7-8,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEFUXQEBIQRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=CC4=CC=CC=C43)OC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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